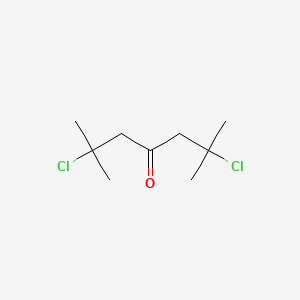
N-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propionamide is a chemical compound characterized by the presence of a chloro, trifluoromethyl, and pyridinyl group attached to a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
N-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propionamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propionamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Fluopyram: N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide.
6-(Trifluoromethyl)-3-pyridinamine: A compound with similar trifluoromethyl and pyridine structures.
Uniqueness
N-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C9H8ClF3N2O |
|---|---|
Molecular Weight |
252.62 g/mol |
IUPAC Name |
N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]propanamide |
InChI |
InChI=1S/C9H8ClF3N2O/c1-2-7(16)15-5-3-6(9(11,12)13)8(10)14-4-5/h3-4H,2H2,1H3,(H,15,16) |
InChI Key |
VRALVVUZNUGNPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(N=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


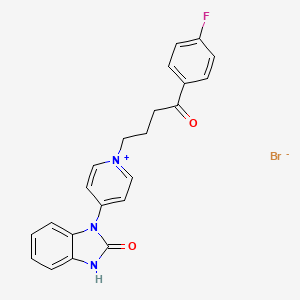


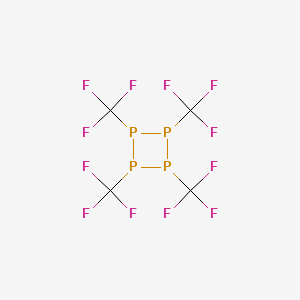

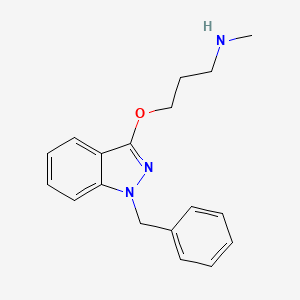
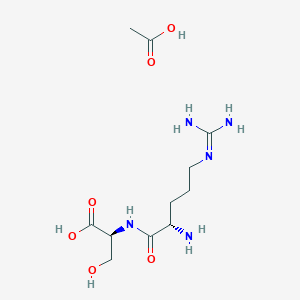

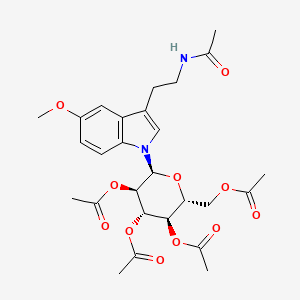
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B13418037.png)

